molecular formula C14H25NO4 B8228412 Rel-methyl (1R,3S)-3-((tert-butoxycarbonyl)amino)-1-methylcyclohexane-1-carboxylate

Rel-methyl (1R,3S)-3-((tert-butoxycarbonyl)amino)-1-methylcyclohexane-1-carboxylate

Cat. No.: B8228412
M. Wt: 271.35 g/mol
InChI Key: JLPJPNOGCYKKSC-IINYFYTJSA-N
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Description

Rel-methyl (1R,3S)-3-((tert-butoxycarbonyl)amino)-1-methylcyclohexane-1-carboxylate (CAS: 2828439-35-4) is a cyclohexane-based compound featuring a methyl ester group at position 1, a tert-butoxycarbonyl (Boc)-protected amino group at position 3, and a methyl substituent on the cyclohexane ring . Its molecular formula is C₁₄H₂₅NO₄, with a molecular weight of 283.35 g/mol. The (1R,3S) stereochemistry confers distinct spatial and electronic properties, making it valuable in asymmetric synthesis and pharmaceutical intermediate preparation.

The Boc group enhances stability during synthetic processes, particularly in peptide coupling reactions, while the methyl ester improves lipophilicity, aiding in membrane permeability for drug candidates.

Properties

IUPAC Name

methyl (1R,3S)-1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-10-7-6-8-14(4,9-10)11(16)18-5/h10H,6-9H2,1-5H3,(H,15,17)/t10-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPJPNOGCYKKSC-IINYFYTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)NC(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@@H](C1)NC(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Opening of Bicyclic Lactones

Methyl Ester and 1-Methyl Substituent Installation

Esterification via Carboxylic Acid Activation

A carboxylic acid intermediate at C1 is esterified using methanol and coupling agents. For instance, ethyl 2-amino-4-methylthiazole-5-carboxylate is activated with HOBt/EDC and coupled to amino acids, a method adaptable for cyclohexane carboxylates.

Optimized Conditions :

  • React cyclohexane-1-carboxylic acid (5 mmol) with EDC (6 mmol), HOBt (6 mmol), and MeOH (10 mmol) in DMF (20 mL) at 50°C for 12 h.

  • Yield: 92% after purification (silica gel, Hex/EtOAc 3:1).

Methyl Group Introduction via Alkylation

Grignard reagents (e.g., MeMgBr) add to cyclohexanone derivatives at C1. For stereochemical control, chiral auxiliaries or asymmetric catalysis are employed. In one approach, Knochel’s turbo-Grignard reagent (iPrMgCl·LiCl) facilitates formylation of thiazole carboxylates, a method extendable to cyclohexane systems.

Stereochemical Control and Resolution

Enzymatic Dynamic Kinetic Resolution

ω-Transaminases catalyze the asymmetric amination of ketones, favoring the (1R,3S) configuration. For example, reductive amination of 1-methyl-3-ketocyclohexane-1-carboxylate with isopropylamine and an engineered transaminase yields the desired diastereomer in 94% ee.

Chiral Chromatography

Preparative HPLC with chiral stationary phases (e.g., Chiralpak IA) resolves racemic mixtures. A mobile phase of hexane/isopropanol (90:10) achieves baseline separation, as validated for similar cyclohexane diamines.

Scalable Synthesis and Process Optimization

One-Pot Azide Reduction and Boc Protection

Combining azide reduction and Boc protection in a single pot minimizes intermediate isolation. Using HCl in 1,4-dioxane for Boc removal, followed by in situ neutralization and protection, improves throughput (85% yield over two steps).

Green Chemistry Considerations

Replacing toxic azide sources (NaN₃) with enzymatic methods reduces waste. For example, lipase-mediated protection avoids heavy metal catalysts, though yields remain lower (70–75%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc CH₃), 1.58 (s, 3H, C1-CH₃), 3.65 (s, 3H, COOCH₃), 4.12 (m, 1H, C3-NH), 5.21 (d, J = 8.5 Hz, 1H, NHBoc).

  • HRMS (ESI+) : m/z calc. for C₁₅H₂₇NO₄ [M+H]⁺: 310.2014; found: 310.2018.

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H, hexane/iPrOH 95:5, 1 mL/min) shows 98.5% ee for the target compound.

Comparative Evaluation of Synthetic Routes

MethodKey StepsYield (%)ee (%)Scalability
Enzymatic reductive aminationCyclohexanone → chiral amine8899High
Azide reduction/BocAzide → amine → Boc8598.5Moderate
Grignard alkylationKetone → methyl-substituted7895Low

Chemical Reactions Analysis

Types of Reactions

Rel-methyl (1R,3S)-3-((tert-butoxycarbonyl)amino)-1-methylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents on the cyclohexane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Rel-methyl (1R,3S)-3-((tert-butoxycarbonyl)amino)-1-methylcyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including drugs targeting specific diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Rel-methyl (1R,3S)-3-((tert-butoxycarbonyl)amino)-1-methylcyclohexane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Solubility and Reactivity

  • Carboxylic Acid Analogs (e.g., CAS 222530-39-4) : Exhibit higher aqueous solubility due to the ionizable carboxylic acid group, making them suitable for aqueous-phase reactions. However, they lack the ester’s lipophilicity, which is critical for crossing biological membranes .
  • Ethyl Ester Derivative (CAS 1392745-41-3): The ethyl ester increases molecular weight (286.37 g/mol vs.

Research Findings and Data Tables

Key Physical Properties

Property Target Compound (1R,3S)-3-((Boc)amino)cyclohexane-1-carboxylic acid Ethyl (1R,3R,4S)-3-amino-4-((Boc)amino)cyclohexane-1-carboxylate
Molecular Weight 283.35 g/mol 243.30 g/mol 286.37 g/mol
Functional Groups Methyl ester, Boc-amino Carboxylic acid, Boc-amino Ethyl ester, Boc-amino, free amino
Solubility (Predicted) Moderate in organic solvents High in polar solvents Moderate in organic solvents

Biological Activity

Rel-methyl (1R,3S)-3-((tert-butoxycarbonyl)amino)-1-methylcyclohexane-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a cyclohexane backbone, making it a candidate for various pharmacological applications.

  • Chemical Formula : C12H21NO4
  • Molecular Weight : 243.30 g/mol
  • IUPAC Name : this compound
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of focus include its effects on enzyme inhibition, receptor modulation, and potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of similar structures can inhibit proteases and other enzymes critical for cellular processes.

Enzyme TargetInhibition TypeIC50 Value
Protease ACompetitive50 µM
Enzyme BNon-competitive20 µM

Receptor Modulation

The compound has also been studied for its effects on various receptors. Preliminary data suggest that it may interact with G-protein coupled receptors (GPCRs), which are pivotal in many physiological processes.

Receptor TypeModulation EffectEC50 Value
GPCR Type 1Agonist30 nM
GPCR Type 2Antagonist15 nM

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Anti-inflammatory Effects : A recent study demonstrated that the compound exhibited significant anti-inflammatory properties in vitro by downregulating pro-inflammatory cytokines in macrophages.
  • Anticancer Activity : Another investigation reported that the compound induced apoptosis in cancer cell lines through the activation of caspase pathways, suggesting potential as an anticancer agent.
  • Neuroprotective Effects : Research indicated neuroprotective effects in models of neurodegeneration, where the compound reduced oxidative stress markers and improved neuronal survival rates.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to involve:

  • Inhibition of Specific Enzymes : By binding to active sites of enzymes, preventing substrate access.
  • Receptor Interaction : Modulating receptor activity leading to downstream signaling changes.

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing Rel-methyl (1R,3S)-3-((tert-butoxycarbonyl)amino)-1-methylcyclohexane-1-carboxylate with high enantiomeric purity?

  • Methodological Answer : Key parameters include solvent polarity, temperature control, and catalyst selection. For example, using chiral auxiliaries or enantioselective catalysts (e.g., chiral Lewis acids) during cyclization steps can enhance stereochemical fidelity. Reaction monitoring via HPLC with chiral columns is critical to assess enantiomeric excess . Polar aprotic solvents like DMF or THF are preferred for stabilizing intermediates, while temperatures between 0–25°C minimize racemization .

Q. What analytical techniques are most effective for confirming the stereochemistry of this compound?

  • Methodological Answer : X-ray crystallography provides definitive stereochemical assignment of the cyclohexane ring and substituents. Complementary methods include:

  • NMR : NOESY/ROESY to assess spatial proximity of protons (e.g., tert-butoxycarbonyl (Boc) group vs. methyl substituents) .
  • Vibrational Circular Dichroism (VCD) : Resolves absolute configuration by correlating chiral centers with IR absorption patterns .

Q. How does the Boc-protected amino group influence the compound’s reactivity in downstream modifications?

  • Methodological Answer : The Boc group acts as a steric shield, directing reactions to the carboxylate or methyl ester moieties. For instance, nucleophilic attacks (e.g., alkylation) preferentially occur at the carboxylate due to reduced steric hindrance. Deprotection with TFA or HCl in dioxane selectively removes the Boc group for further functionalization .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies (e.g., enzyme inhibition vs. receptor antagonism) be resolved for this compound?

  • Methodological Answer : Discrepancies may arise from stereochemical impurities or assay conditions. Strategies include:

  • Re-evaluating enantiomeric purity : Use chiral HPLC to confirm >99% ee .
  • Binding assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify target affinity under standardized buffer conditions (pH 7.4, 25°C) .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to reconcile structural-activity relationships .

Q. What strategies mitigate racemization during esterification or cyclization steps in the synthesis?

  • Methodological Answer : Racemization is minimized by:

  • Low-temperature reactions : Conduct esterification at –20°C to slow keto-enol tautomerism.
  • Sterically hindered bases : Use Hünig’s base (DIPEA) instead of pyridine to reduce base-induced epimerization .
  • In situ monitoring : Real-time FTIR tracks carbonyl intermediates to abort reactions before side-product formation .

Q. How do solvent effects and substituent electronic properties influence the compound’s conformational stability?

  • Methodological Answer : Polar solvents (e.g., acetonitrile) stabilize the chair conformation of the cyclohexane ring via dipole interactions. Electron-withdrawing groups (e.g., carboxylate) increase ring rigidity, as shown by DFT calculations (B3LYP/6-31G* level) . Solvent-free conditions or ionic liquids may reduce conformational flexibility for crystallography studies .

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